molecular formula C26H37ClN4O8 B8134386 Ac-FLTD-CMK

Ac-FLTD-CMK

Cat. No.: B8134386
M. Wt: 569.0 g/mol
InChI Key: UCWNTWGHVCSMJP-WPUDHWPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-FLTD-CMK involves the incorporation of a chloromethyl ketone group into a peptide sequence. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The chloromethyl ketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Ac-FLTD-CMK primarily undergoes inhibition reactions with inflammatory caspases. It does not participate in typical organic reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include chloromethyl ketone derivatives and peptide sequences. The reactions are typically carried out under controlled conditions to ensure the selective introduction of the chloromethyl ketone group .

Major Products: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its inhibitory effects on inflammatory caspases .

Mechanism of Action

Ac-FLTD-CMK exerts its effects by inhibiting the activity of inflammatory caspases. It binds to the catalytic domains of caspases-1, caspases-4, caspases-5, and caspases-11, preventing the cleavage of gasdermin D. This inhibition suppresses pyroptosis and reduces the release of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18 .

Properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36)/t15-,18+,19+,20+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWNTWGHVCSMJP-WPUDHWPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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